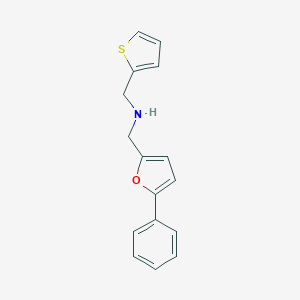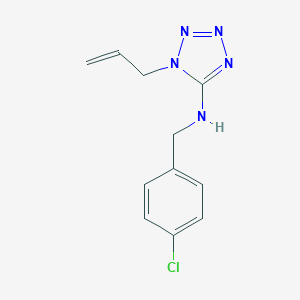SULFANYL]ETHYL})AMINE](/img/structure/B502461.png)
[(2-ETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-ETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound that features a benzyl group substituted with an ethoxy group, and a tetrazole ring attached via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Benzylation: The final step involves the reaction of the thioether-tetrazole intermediate with 2-ethoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(2-ETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
[(2-ETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of [(2-ETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites on enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(2-ETHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- N-(2-methoxybenzyl)-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine
- N-(2-ethoxybenzyl)-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]propyl}amine
Uniqueness
The unique combination of the ethoxybenzyl group and the tetrazole ring in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C18H21N5OS |
|---|---|
Molecular Weight |
355.5g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C18H21N5OS/c1-2-24-17-11-7-6-8-15(17)14-19-12-13-25-18-20-21-22-23(18)16-9-4-3-5-10-16/h3-11,19H,2,12-14H2,1H3 |
InChI Key |
OCOYCIVUUGTPJD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNCCSC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B502378.png)

![N-[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopentanamine](/img/structure/B502382.png)
![N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B502383.png)
![N-[(5-phenylfuran-2-yl)methyl]propan-1-amine](/img/structure/B502385.png)
![1-(furan-2-yl)-N-[(5-phenylfuran-2-yl)methyl]methanamine](/img/structure/B502386.png)
![2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B502387.png)
![N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide](/img/structure/B502389.png)
![2-{2-[(Benzylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B502390.png)
![2-(2-Methoxy-6-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B502392.png)
![1-{3-ethoxy-2-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B502393.png)

![2-{[2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol](/img/structure/B502398.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B502400.png)
